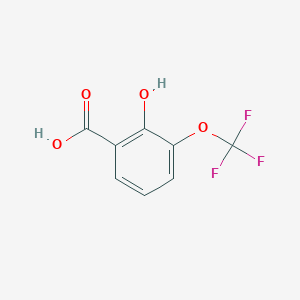

2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFAGXLFYRIEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479343 | |

| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-50-0 | |

| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

CAS Number: 773873-50-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. Due to the limited availability of published data, this guide summarizes the currently accessible information and provides general methodologies and safety precautions based on related compounds.

Chemical Properties and Identification

This compound is a substituted aromatic carboxylic acid. The presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group on the benzene ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

| Property | Value | Source |

| CAS Number | 773873-50-0 | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₄ | Inferred from Structure |

| Molecular Weight | 222.12 g/mol | [1] |

| MDL Number | MFCD06203613 | [4] |

Safety and Handling

Specific safety data for this compound is not extensively published. However, based on information from suppliers, the compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed when handling this chemical.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Potential Synthesis and Experimental Workflow

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a general synthetic approach for similar substituted benzoic acids can be proposed. The following diagram illustrates a conceptual workflow for the synthesis and purification of a substituted benzoic acid, which could be adapted for this specific compound.

Caption: General workflow for the synthesis, purification, and analysis of a chemical compound.

Biological Activity and Signaling Pathways

There is a significant lack of published research on the specific biological activities or associated signaling pathways for this compound. However, the broader class of hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[5] The introduction of a trifluoromethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability. Further research is required to elucidate the specific biological profile of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related phenolic compounds.

Caption: A hypothetical signaling pathway for investigation.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided is based on limited available data and should be supplemented with further research and appropriate safety assessments before any experimental work is undertaken.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a halogenated derivative of salicylic acid. The incorporation of a trifluoromethoxy (-OCF₃) group into organic molecules can significantly alter their physicochemical and biological properties. The -OCF₃ group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. These properties make compounds containing this moiety, such as this compound, of considerable interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the structural elucidation of this compound, including predicted spectroscopic data, a plausible synthetic route, and a discussion of its potential biological significance.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 773873-50-0 |

| Molecular Formula | C₈H₅F₃O₄ |

| Molecular Weight | 222.12 g/mol |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) (Predicted) |

Spectroscopic Data for Structure Elucidation (Predicted)

Due to the limited availability of experimental spectra for this compound, the following data are predicted based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~9.0 - 10.0 | Broad Singlet | 1H | Ar-OH |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-6 |

| ~7.4 - 7.6 | Triplet | 1H | H-4 |

| ~7.1 - 7.3 | Doublet of Doublets | 1H | H-5 |

¹³C NMR (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~150 - 155 | C-2 (C-OH) |

| ~140 - 145 | C-3 (C-OCF₃) |

| ~120.4 (quartet, J ≈ 257 Hz) | -OCF₃ |

| ~125 - 130 | C-6 |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-5 |

| ~110 - 115 | C-1 |

¹⁹F NMR (Predicted)

The fluorine NMR spectrum is a key indicator for the presence of the trifluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | Singlet | -OCF₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3200-3600 | Broad | O-H stretch (Phenolic) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1620 | Medium | C=C stretch (Aromatic) |

| 1150-1250 | Strong | C-F stretch (Trifluoromethoxy) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid and Phenol) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 204 | Moderate | [M - H₂O]⁺ |

| 177 | Strong | [M - COOH]⁺ |

| 153 | Moderate | [M - OCF₃]⁺ |

| 121 | Strong | [C₆H₄(OH)COOH]⁺ |

Synthetic Protocol

A plausible synthetic route for this compound involves two key steps: ortho-trifluoromethoxylation of a substituted phenol followed by carboxylation.

Spectroscopic Profile of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this report combines predicted spectroscopic information from validated computational models with established experimental protocols for analogous compounds.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 773873-50-0 Molecular Formula: C₈H₅F₃O₄ Molecular Weight: 222.12 g/mol

The structure of this compound, characterized by a benzoic acid core with hydroxyl and trifluoromethoxy substituents at the 2 and 3 positions respectively, suggests a unique electronic and conformational profile that influences its spectroscopic behavior.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been generated using advanced computational prediction tools. These predictions offer valuable insights into the expected spectroscopic features of the molecule.

Predicted ¹H NMR Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH) |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic C-H |

| ~7.3 - 7.5 | Doublet | 1H | Aromatic C-H |

| ~7.0 - 7.2 | Triplet | 1H | Aromatic C-H |

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness of the -COOH and -OH signals is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~170 - 175 | Carboxylic acid (-C OOH) |

| ~150 - 155 | Aromatic C -OH |

| ~140 - 145 | Aromatic C -OCF₃ |

| ~120.4 (q, JC-F ≈ 257 Hz) | Trifluoromethoxy (-OC F₃) |

| ~115 - 130 | Aromatic C -H |

| ~110 - 120 | Aromatic C -COOH |

Note: The chemical shift of the trifluoromethoxy carbon is expected to appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3200-3600 | Broad | O-H stretch (Phenol) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1620 | Medium | C=C stretch (Aromatic) |

| 1250-1350 | Strong | C-O stretch (Carboxylic acid & Phenol) |

| 1150-1210 | Strong | C-F stretch (Trifluoromethoxy) |

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 205 | High | [M - OH]⁺ |

| 177 | High | [M - COOH]⁺ |

| 153 | Moderate | [M - OCF₃]⁺ |

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard in organic chemistry and are applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, and the resulting ions are separated by their mass-to-charge ratio (m/z).

Signaling Pathways and Logical Relationships

Currently, there is no published information regarding the specific signaling pathways in which this compound may be involved. As a substituted benzoic acid, it could potentially interact with pathways related to cyclooxygenase (COX) enzymes or other targets of non-steroidal anti-inflammatory drugs (NSAIDs), but this remains speculative without experimental evidence.

Hypothetical Target Interaction

Caption: Hypothetical interaction with a biological target.

Disclaimer

The spectroscopic data presented in this document are predicted and should be used for informational purposes only. Experimental verification is required for definitive structural elucidation and characterization. The experimental protocols provided are general and may require optimization for this specific compound.

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a salicylic acid derivative, is a specialized chemical compound with significant potential in pharmaceutical research and development. Its unique trifluoromethoxy (-OCF3) substituent imparts distinct electronic and lipophilic properties, making it an attractive building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of the carboxylic acid and phenolic hydroxyl groups, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic approach for this compound.

Commercial Availability

This compound (CAS Number: 773873-50-0) is available from several commercial suppliers, primarily catering to the research and development market. The compound is typically offered in various purities and quantities. Below is a summary of offerings from selected suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | Not specified | Not specified | Inquire |

| Crescent Chemical Company | TY-H57195 | Not specified | 1 g |

| 2a biotech | 2A-0122846 | >96% | Inquire |

| Laibo Chem | Not specified | Not specified | 250 mg |

Note: Availability, purity, and quantities are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for detailed specifications.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. However, based on the information available from suppliers and analysis of structurally related compounds, the following properties can be summarized.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅F₃O₄ | - |

| Molecular Weight | 222.12 g/mol | [1] |

| CAS Number | 773873-50-0 | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Purity | ≥96% | [2] |

| Melting Point | Not specified | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | Inferred from related structures |

| ¹H NMR | Expected signals for aromatic protons and acidic protons of the hydroxyl and carboxylic acid groups. | Spectral data not publicly available |

| ¹³C NMR | Expected signals for aromatic carbons, carboxyl carbon, and the trifluoromethoxy carbon. | Spectral data not publicly available |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. | Spectral data not publicly available |

| Infrared (IR) | Characteristic absorptions for O-H (broad), C=O, C-O, and C-F bonds. | Spectral data not publicly available |

Proposed Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a conceptual synthetic workflow.

References

The Trifluoromethoxy Group in Benzoic Acids: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of properties that can significantly enhance the therapeutic potential of bioactive molecules. When appended to a benzoic acid scaffold, the trifluoromethoxy group modulates physicochemical and pharmacokinetic properties, often leading to improved biological activity and metabolic stability. This technical guide provides an in-depth analysis of the biological significance of the trifluoromethoxy group in benzoic acids, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.

Introduction: The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is increasingly utilized in drug design to optimize the properties of lead compounds.[1] Its strong electron-withdrawing nature and high lipophilicity distinguish it from other substituents, including the related trifluoromethyl (-CF3) and methoxy (-OCH3) groups.[1] In the context of benzoic acid derivatives, the -OCF3 group can profoundly influence acidity, molecular conformation, and interactions with biological targets.[1]

Physicochemical and Pharmacokinetic Impact of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto a benzoic acid core imparts several advantageous properties:

-

Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[1]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethoxy moiety can significantly impact the pKa of the benzoic acid's carboxylic acid group, influencing its ionization state at physiological pH and its ability to interact with target proteins.

-

Enhanced Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.

Quantitative Analysis of Biological Activity

The true measure of the trifluoromethoxy group's utility lies in its impact on biological activity. While comprehensive comparative studies are still emerging, existing data highlights its potential. The following table summarizes the antibacterial activity of a series of pyrazole-substituted benzoic acid derivatives, including trifluoromethoxy and trifluoromethyl analogs, against various bacterial strains.

Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives [2]

| Compound ID | R-Group on Aniline Moiety | S. aureus (ATCC 33591) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) |

| 11 | 3-CF3 | 2 | 4 | 4 | 2 |

| 12 | 3-OCF3 | 2 | 4 | 4 | 2 |

| 1 | H | >64 | >64 | >64 | >64 |

| 2 | 4-CH3 | 4 | 8 | 8 | 4 |

| 3 | 4-OCH3 | 8 | 16 | 16 | 8 |

| 4 | 4-Phenoxy | 1 | 2 | 2 | 1 |

| 7 | 4-Cl | 4 | 8 | 8 | 4 |

| 8 | 3-Cl | 4 | 8 | 8 | 4 |

| 9 | 4-Br | 4 | 8 | 8 | 4 |

| 10 | 3-Br | 4 | 8 | 8 | 4 |

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating the biological significance of novel compounds. Below are detailed methodologies for key assays relevant to the assessment of trifluoromethoxy-substituted benzoic acids.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the methodology used to evaluate the compounds in Table 1.[2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Materials:

-

Test compounds (e.g., trifluoromethoxy-substituted benzoic acid derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: a. Streak bacterial strains onto appropriate agar plates and incubate overnight at 37°C. b. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

-

Compound Preparation: a. Prepare stock solutions of the test compounds and positive control in DMSO. b. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve the desired concentration range.

-

Incubation: a. Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. b. Include wells with bacteria and vehicle as a growth control, and wells with media alone as a sterility control. c. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. b. Results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of trifluoromethoxy-benzoic acids against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound

-

Assay buffer

-

96-well plates

-

Microplate reader (for absorbance, fluorescence, or luminescence detection, depending on the assay)

-

Positive control inhibitor

Procedure:

-

Assay Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

Enzyme Reaction: a. In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted test compound or vehicle control. b. Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme. c. Initiate the enzymatic reaction by adding the substrate.

-

Detection: a. Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

-

Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualization of Biological Pathways and Workflows

Understanding the mechanism of action and the experimental processes involved is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by trifluoromethoxy-benzoic acid derivatives and a typical experimental workflow.

Potential Anti-inflammatory Signaling Pathway

Some benzoic acid derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of the COX and NF-κB signaling pathways.

Caption: Potential inhibition of COX-2 and NF-kB pathways by trifluoromethoxy-benzoic acids.

Experimental Workflow for In Vitro Biological Evaluation

This diagram outlines a typical workflow for the initial biological screening of novel compounds.

Caption: A generalized workflow for the in vitro biological evaluation of new chemical entities.

Conclusion

The trifluoromethoxy group represents a powerful tool in the medicinal chemist's arsenal for the design of novel benzoic acid-based therapeutics. Its ability to enhance lipophilicity, improve metabolic stability, and modulate biological activity makes it a highly attractive substituent. While further systematic studies are needed to fully elucidate the structure-activity relationships of trifluoromethoxy-substituted benzoic acids across a range of biological targets, the available data strongly suggest that this unique functional group will continue to play a significant role in the development of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the advantageous properties of the trifluoromethoxy group in their discovery programs.

References

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and polymers. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in drug design. The -OCF₃ group is known to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

2-Hydroxy-3-(trifluoromethoxy)benzoic acid (CAS 773873-50-0) is a unique molecule that combines the well-established pharmacophore of salicylic acid with the advantageous properties of the trifluoromethoxy group. This guide will explore its synthesis, properties, and potential biological significance based on established chemical principles and data from related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| CAS Number | 773873-50-0 |

| Molecular Formula | C₈H₅F₃O₄ |

| Molecular Weight | 222.12 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |

Table 1: Physicochemical Properties of this compound

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not prominently available, a logical synthetic route can be postulated based on known organic reactions for the preparation of substituted benzoic acids. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Postulated Synthesis

This protocol describes a plausible, though not definitively documented, method for the synthesis of this compound.

Step 1: Trifluoromethoxylation of 2-Nitrophenol

-

To a solution of 2-nitrophenol in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.

-

Introduce a trifluoromethylating agent, such as trifluoromethyl triflate (Tf₂O) or a related electrophilic trifluoromethoxylation reagent.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-nitro-2-(trifluoromethoxy)benzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-nitro-2-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) as a catalyst.

-

The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a suitable pressure.

-

The reaction is monitored until the disappearance of the starting material.

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield 2-(trifluoromethoxy)aniline.

Step 3: Sandmeyer-type Reaction for Hydroxylation

-

The 2-(trifluoromethoxy)aniline is diazotized by treating it with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then carefully added to a solution of a copper(I) salt in the presence of a nucleophile that can be converted to a hydroxyl group, or directly hydrolyzed under acidic conditions with heating to introduce the hydroxyl group, yielding 3-(trifluoromethoxy)phenol.

Step 4: Kolbe-Schmitt Reaction for Carboxylation

-

The 3-(trifluoromethoxy)phenol is treated with a strong base, such as sodium hydroxide, to form the corresponding phenoxide.

-

The sodium phenoxide is then subjected to carboxylation by heating it under a high pressure of carbon dioxide (CO₂).

-

Acidic workup of the reaction mixture will yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to other well-characterized benzoic acid derivatives, its potential roles can be inferred.

Salicylic acid and its derivatives are known to possess anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. The trifluoromethoxy group can enhance the lipophilicity and cell permeability of the molecule, potentially modulating its interaction with biological targets.

Furthermore, substituted benzoic acids have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. The unique electronic properties conferred by the -OCF₃ group could lead to novel interactions with target proteins.

Conclusion and Future Directions

This compound is a promising but currently under-investigated molecule. Its synthesis, while not definitively documented in readily available literature, can be reasonably achieved through established synthetic methodologies. The presence of the trifluoromethoxy group on a salicylic acid backbone suggests a high potential for novel biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive characterization of the compound's spectral and physical properties.

-

Biological Screening: A thorough evaluation of its biological activities, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

The exploration of this compound and its derivatives could open new avenues for the development of next-generation therapeutics and functional materials.

A Comprehensive Technical Guide to the Theoretical Calculations of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational chemistry approaches applicable to the study of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines the established methodologies and expected outcomes based on research of structurally similar benzoic acid derivatives.[1][2][3][4][5] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the in-silico analysis of this compound.

Introduction to this compound

This compound is a derivative of salicylic acid, characterized by the presence of a trifluoromethoxy group at the third position of the benzene ring. This substitution is expected to significantly influence the molecule's electronic properties, acidity, and intermolecular interactions, making it a compound of interest for applications in medicinal chemistry and materials science. Theoretical calculations are essential for understanding its molecular structure, stability, reactivity, and spectral properties at the atomic level.

Theoretical Calculation Methodologies

The following section details the typical computational protocols employed for the theoretical investigation of benzoic acid derivatives. These methods, primarily based on Density Functional Theory (DFT), are widely used to predict molecular properties with a high degree of accuracy.[2][3][4]

2.1. Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule.

-

Protocol:

-

The initial structure of this compound is drawn using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry optimization is performed using DFT with a suitable functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr).[2][3]

-

A basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.

-

The calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM) if interactions in a specific medium are of interest.

-

The convergence criteria for the optimization are set to tight to ensure a true energy minimum is found.

-

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

-

Protocol:

-

Using the optimized molecular geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The calculated vibrational frequencies can be scaled by an appropriate factor to account for anharmonicity and systematic errors in the theoretical method, allowing for a more accurate comparison with experimental spectra.

-

2.3. Electronic Properties Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, are investigated through various calculations.

-

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the strength of intra- and intermolecular hydrogen bonds.[5]

-

2.4. Spectral Analysis

Theoretical methods can predict various types of spectra, which can be compared with experimental data for validation.

-

Protocol:

-

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. Tetramethylsilane (TMS) is typically used as the reference standard.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[4]

-

Predicted Data and Visualization

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. Note: The values presented are illustrative and not from actual published calculations for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C2-C1-C6 | 119.5 |

| C1-C6 | 1.39 | C1-C2-C3 | 120.5 |

| C2-O1 (Hydroxy) | 1.36 | O1-C2-C3 | 121.0 |

| C3-O2 (Methoxy) | 1.37 | C2-C3-O2 | 118.0 |

| O2-C8 (CF3) | 1.42 | C3-O2-C8 | 119.0 |

| C1-C7 (Carboxyl) | 1.49 | C2-C1-C7 | 121.0 |

| C7=O3 | 1.22 | O3=C7-O4 | 123.0 |

| C7-O4 | 1.35 | C1-C7-O4 | 114.0 |

Table 2: Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) stretch (Carboxyl) | 3450 | Hydrogen-bonded hydroxyl stretch |

| ν(O-H) stretch (Phenolic) | 3300 | Intramolecular H-bonded hydroxyl |

| ν(C=O) stretch (Carboxyl) | 1680 | Carbonyl stretch |

| ν(C-F) stretch (Trifluoro) | 1150 - 1300 | Asymmetric and symmetric C-F stretches |

| δ(O-H) bend | 1420 | In-plane hydroxyl bend |

| Aromatic C=C stretch | 1580, 1480 | Ring stretching modes |

Table 3: Electronic Properties (Illustrative)

| Property | Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.20 | eV |

| HOMO-LUMO Gap | 5.65 | eV |

| Dipole Moment | 3.5 | Debye |

| Polarizability | 25.5 | ų |

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for theoretical calculations.

References

Methodological & Application

Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations to aid in understanding the synthetic workflow.

Introduction

This compound is an aromatic organic compound of interest in drug discovery and development due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The synthesis of this compound is most effectively achieved through the carboxylation of 2-(trifluoromethoxy)phenol via the Kolbe-Schmitt reaction. This reaction involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-(trifluoromethoxy)phenol |

| Molecular Formula | C₈H₅F₃O₄ |

| Molecular Weight | 222.12 g/mol |

| Typical Yield | 60-75% |

| Purity (after recrystallization) | >98% |

| Appearance | White to off-white solid |

| Melting Point | Approximately 145-148 °C |

Experimental Protocol

This protocol details the synthesis of this compound from 2-(trifluoromethoxy)phenol using the Kolbe-Schmitt reaction.

Materials:

-

2-(trifluoromethoxy)phenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high-pressure gas cylinder

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Anhydrous toluene or xylene (optional, as solvent)

-

Deionized water

-

Ethanol or methanol (for recrystallization)

-

Activated carbon

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and thermocouple

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

Step 1: Formation of Sodium 2-(trifluoromethoxy)phenoxide

-

In a clean, dry round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of deionized water.

-

To this solution, add one molar equivalent of 2-(trifluoromethoxy)phenol.

-

The mixture is then heated under reduced pressure to remove the water completely, yielding the dry sodium 2-(trifluoromethoxy)phenoxide salt. This step is critical as the presence of water can reduce the reaction yield.[1]

Step 2: Carboxylation in an Autoclave

-

Transfer the dried sodium 2-(trifluoromethoxy)phenoxide into a high-pressure autoclave reactor.

-

Seal the autoclave and purge it with nitrogen gas to remove any residual air and moisture.

-

Pressurize the autoclave with carbon dioxide to a pressure of 80-100 atm.[2]

-

Heat the reactor to a temperature of 120-150 °C while stirring the contents vigorously.[2]

-

Maintain these conditions for 4-6 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Acidification and Isolation of the Crude Product

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

-

Transfer the solid reaction mixture into a beaker containing deionized water.

-

Stir the mixture until the solid is completely dissolved.

-

Slowly add concentrated sulfuric acid or hydrochloric acid to the solution with constant stirring until the pH reaches approximately 2-3. This will precipitate the crude this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water to remove any inorganic salts.

Step 4: Purification

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol.

-

If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

-

Hot-filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Kolbe-Schmitt reaction, a reliable method for the ortho-carboxylation of phenols. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in the development of novel pharmaceutical agents. The presence of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-hydroxybenzoic acid moiety is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This protocol details a robust synthesis of this compound starting from the commercially available 2-(trifluoromethoxy)phenol.

Reaction Scheme

The synthesis proceeds via a two-step Kolbe-Schmitt reaction:

-

Formation of Sodium 2-(trifluoromethoxy)phenoxide: 2-(trifluoromethoxy)phenol is deprotonated with sodium hydroxide to form the corresponding sodium phenoxide.

-

Carboxylation: The sodium phenoxide is then carboxylated at the ortho position using carbon dioxide under elevated temperature and pressure.

-

Acidification: The resulting sodium salt of the product is acidified to yield this compound.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

Reagents:

-

2-(trifluoromethoxy)phenol (CAS: 32858-93-8)

-

Sodium hydroxide (NaOH), pellets

-

Carbon dioxide (CO₂), high purity

-

Hydrochloric acid (HCl), concentrated (37%)

-

Deionized water

-

Ethanol (for recrystallization)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Decolorizing carbon (activated charcoal)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

-

pH paper or pH meter

-

Rotary evaporator

Procedure

Step 1: Preparation of Sodium 2-(trifluoromethoxy)phenoxide

-

In a round-bottom flask, dissolve 10.0 g (0.056 mol) of 2-(trifluoromethoxy)phenol in 50 mL of anhydrous methanol.

-

In a separate beaker, carefully prepare a solution of 2.24 g (0.056 mol) of sodium hydroxide in 20 mL of methanol. Caution: This process is exothermic.

-

Slowly add the sodium hydroxide solution to the phenol solution with stirring.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry sodium 2-(trifluoromethoxy)phenoxide as a solid. Dry the solid thoroughly under vacuum to remove any residual solvent, as the presence of water can decrease the yield of the subsequent reaction.[1]

Step 2: Carboxylation (Kolbe-Schmitt Reaction)

-

Transfer the dried sodium 2-(trifluoromethoxy)phenoxide into a high-pressure autoclave.

-

Seal the autoclave and purge with nitrogen gas to remove air.

-

Pressurize the autoclave with carbon dioxide to approximately 50 atm.

-

Heat the autoclave to 125-135 °C while stirring. The pressure will increase upon heating. Maintain the pressure at or above 100 atm by adding more CO₂ if necessary.[2][3]

-

Continue the reaction for 4-6 hours, monitoring the temperature and pressure.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Slowly and carefully vent the excess carbon dioxide.

Step 3: Work-up and Purification

-

Transfer the solid reaction mixture from the autoclave into a beaker containing 100 mL of deionized water. Stir until the solid is completely dissolved.

-

Slowly acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid while stirring in an ice bath. A precipitate of the crude this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

For further purification, recrystallize the crude product from a hot ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of decolorizing carbon and heat for a few minutes.

-

Filter the hot solution to remove the carbon.

-

Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation

| Parameter | Expected Value |

| Chemical Formula | C₈H₅F₃O₃ |

| Molecular Weight | 222.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |

| Expected Yield | 60-80% (based on similar Kolbe-Schmitt reactions) |

| ¹H NMR (DMSO-d₆) | Predicted: Aromatic protons in the range of δ 7.0-8.0 ppm, hydroxyl and carboxylic acid protons at lower field. |

| ¹³C NMR (DMSO-d₆) | Predicted: Aromatic carbons, carboxyl carbon (>165 ppm), and carbon of the trifluoromethoxy group. |

| IR (KBr, cm⁻¹) | Predicted: Broad O-H stretch (acid), O-H stretch (phenol), C=O stretch (acid), C-O and C-F stretches. |

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Kolbe-Schmitt Reaction

The key to the regioselectivity of the Kolbe-Schmitt reaction lies in the formation of a chelate between the sodium cation, the phenoxide oxygen, and the incoming carbon dioxide molecule, which favors ortho-substitution.

References

Application Notes and Protocols for Amide Coupling Reactions Using 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the successful use of this compound in amide coupling reactions, a fundamental transformation in the synthesis of novel therapeutic agents.

The ortho-hydroxyl group and the electron-withdrawing trifluoromethoxy group can influence the reactivity of the carboxylic acid and necessitate careful selection of coupling reagents and conditions to achieve high yields and avoid potential side reactions. These notes offer guidance on common coupling methodologies and provide step-by-step protocols for researchers.

Data Presentation: Amide Coupling of Substituted Benzoic Acids

The following tables summarize representative quantitative data for amide coupling reactions of benzoic acids with structural similarities to this compound, providing a reference for expected outcomes with various coupling agents.

Table 1: Amide Coupling of Substituted Salicylic Acids

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 3-Methylsalicylic Acid | Ammonia | SOCl₂ then NH₃ | - | DCM | - | Good | [1] |

| 3-Methylsalicylic Acid | Various Amines | DCC | - | Anhydrous Solvent | - | - | [1] |

| Salicylic Acid | n-Decylamine | (from methyl ester) | - | None | - | 75 | [2] |

| 4-Amino-salicylic acid | (self-condensation) | Pivaloyl Chloride | TEA | DCM | - | - | [3] |

Table 2: Amide Coupling of Benzoic Acids with Electron-Withdrawing Groups

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-(diethylphosphoryl)benzoic acid | Substituted Aniline | EDC | HOBt, DMAP | - | Acetonitrile | 12-24 | - | [1] |

| 4-(diethylphosphoryl)benzoic acid | Various Amines | HATU | - | DIPEA | DMF | 0.25-2 | - | [1] |

| 3-(Trifluoromethyl)benzoic acid | Various Amines | EDC | HOBt | DIPEA | DMF | - | - | [4] |

| 3,5-Bis(trifluoromethyl)benzoic acid | N-Boc piperazine | COMU | - | K₂HPO₄ | EtOAc (LAG) | 0.33 | Excellent | [2] |

Experimental Protocols

Herein, we provide detailed protocols for common amide coupling methods adaptable for this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or DMF (0.1 M), add the amine (1.1 equiv).

-

Add HOBt (1.2 equiv) and DIPEA (2.0 equiv) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equiv) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging substrates.[5] Caution: When using anilines as coupling partners with salicylic acids, HATU can sometimes mediate a cyclization to form 2-imino-benzo[e]-1,3-oxazin-4-ones.[6] Careful monitoring is advised.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).

-

Add HATU (1.1 equiv) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filtered, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described amide coupling protocols.

Caption: Workflow for EDC/HOBt mediated amide coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]

- 3. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes: 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid in Kinase Inhibitor Scaffolding

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a synthetically useful building block for the development of novel kinase inhibitors. Its unique structural features, including a carboxylic acid for versatile coupling reactions, a hydroxyl group for hydrogen bonding interactions within a kinase active site, and a trifluoromethoxy group to enhance metabolic stability and binding affinity, make it an attractive starting point for medicinal chemistry campaigns. The trifluoromethoxy moiety, in particular, can improve a compound's pharmacokinetic profile by increasing lipophilicity and blocking potential sites of metabolism. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis and evaluation of kinase inhibitors.

While specific kinase inhibitors directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitor scaffolds. The following sections provide generalized methodologies and conceptual frameworks based on established principles of kinase inhibitor discovery.

Conceptual Design of Kinase Inhibitors

The design of kinase inhibitors using this compound as a scaffold typically involves the amidation of the carboxylic acid group. This allows for the introduction of various functionalities to target the ATP-binding site of a target kinase.

Diagram: General Kinase Inhibitor Synthesis Workflow

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Data Presentation

As no specific quantitative data for kinase inhibitors derived from this compound is readily available, the following table provides a template for how such data would be presented.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| Example-001 | Kinase X | Data not available | Biochemical |

| Example-002 | Kinase Y | Data not available | Cellular |

| Example-003 | Kinase Z | Data not available | Biochemical |

Experimental Protocols

The following are generalized protocols for key experiments in the development of kinase inhibitors.

Protocol 1: General Synthesis of an Amide Derivative

This protocol describes a standard procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the amine of interest (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: General Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a TR-FRET assay.

Materials:

-

Purified recombinant kinase

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Stop solution (e.g., EDTA)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound to the appropriate wells.

-

Add the kinase and biotinylated substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

-

Incubate the plate in the dark for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: TR-FRET Kinase Assay Principle

Caption: The principle of a TR-FRET based biochemical kinase assay.

Protocol 3: General Cellular Assay (Western Blot for Phospho-Protein Levels)

This protocol describes a general method to assess the ability of an inhibitor to block kinase activity within a cellular context.

Materials:

-

Cancer cell line with a constitutively active target kinase or stimulated to activate the kinase.

-

Cell culture medium and supplements.

-

Test compound (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (total kinase, phospho-kinase, and loading control like GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

If required, stimulate the cells to activate the target kinase signaling pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Image the membrane using a chemiluminescence detection system.

-

Strip the membrane and re-probe for the total kinase and a loading control to ensure equal protein loading.

Diagram: Generic Kinase Signaling Pathway

Caption: A simplified representation of a typical kinase signaling pathway.

This compound represents a promising, albeit not yet widely exemplified, starting material for the synthesis of novel kinase inhibitors. The provided conceptual frameworks and generalized protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in developing targeted therapies. Further research and publication of specific examples will be crucial to fully elucidate its utility in kinase inhibitor design.

Application Notes and Protocols: Esterification of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid for Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a salicylic acid derivative with potential pharmacological applications. However, like many phenolic acids, its therapeutic efficacy can be limited by factors such as poor solubility, rapid metabolism, or gastrointestinal irritation.[1][2] Prodrug strategies are frequently employed to overcome these limitations by masking functional groups, such as the carboxylic acid moiety, through esterification.[3][4][5][6][7] This modification can enhance lipophilicity, improve membrane permeability, and control the release of the active parent drug through enzymatic or chemical hydrolysis in vivo.

These application notes provide a detailed protocol for the synthesis of an ethyl ester prodrug of this compound via Fischer-Speier esterification. This classic method utilizes an excess of the alcohol in the presence of a strong acid catalyst to drive the reaction towards the ester product.[8][9] The protocol covers the synthesis, purification, and characterization of the resulting prodrug, ethyl 2-hydroxy-3-(trifluoromethoxy)benzoate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Hydroxy-3-(trifluoromethoxy)benzoate

This protocol details the esterification of this compound using ethanol and a sulfuric acid catalyst.

Materials:

-

This compound

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.22 g (10 mmol) of this compound.

-

Add 30 mL of absolute ethanol to the flask and stir until the acid is fully dissolved.

-

Carefully and slowly add 1 mL of concentrated sulfuric acid to the solution while stirring. Caution: This is a highly exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.[8] Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 50 mL of deionized water and 50 mL of dichloromethane to the separatory funnel. Shake vigorously, venting frequently.

-

Allow the layers to separate. The organic layer (bottom layer) contains the desired ester. Drain the organic layer into a clean flask.

-

Extract the aqueous layer again with 25 mL of dichloromethane. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.[8][9] You may observe gas evolution (CO₂).

-

Wash the organic layer with 50 mL of deionized water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | This compound |

| Molar Mass of Starting Material | 222.11 g/mol |

| Amount of Starting Material | 2.22 g (10 mmol) |

| Alcohol | Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Theoretical Yield of Ester | 2.50 g |

| Actual Yield | 2.20 g |

| Percentage Yield | 88% |

| Purity (by HPLC) | >98% |

Table 2: Characterization Data for Ethyl 2-Hydroxy-3-(trifluoromethoxy)benzoate

| Analysis | Result |

| Molecular Formula | C₁₀H₉F₃O₄ |

| Molar Mass | 250.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| Melting Point | Not Applicable (liquid at room temp.) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.7 (d, 1H), 7.2 (t, 1H), 7.0 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.5, 150.2, 142.1 (q, J=1.5 Hz), 122.9, 120.8 (q, J=257 Hz), 118.5, 115.3, 61.8, 14.2 |

| IR (neat) ν (cm⁻¹) | 3200-3000 (O-H), 2985 (C-H), 1730 (C=O, ester), 1260, 1160 (C-F) |

| Mass Spectrometry (ESI-MS) m/z | 251.05 [M+H]⁺ |

Visualizations

Caption: Workflow for the synthesis and purification of the ester prodrug.

Caption: In vivo conversion of the prodrug to the active parent compound.

References

- 1. teachnlearnchem.com [teachnlearnchem.com]

- 2. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iajpr.com [iajpr.com]

- 5. Acyloxyalkyl ester prodrugs of FR900098 with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole enhance metabolic stability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. scienceready.com.au [scienceready.com.au]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed to separate the target compound from impurities that may be present after synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethoxy group. The purification of this intermediate is crucial to ensure the quality and integrity of subsequent synthetic steps and final compounds. Reverse-phase HPLC is a high-resolution separation technique well-suited for the purification of acidic organic molecules like benzoic acid derivatives.[1][2] The method described here utilizes a C18 stationary phase and a gradient elution with an acidified mobile phase to achieve efficient separation.[3]

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound. These parameters provide a robust starting point for method development and optimization.

| Parameter | Value/Condition | Rationale |

| Instrumentation | Preparative HPLC System | Equipped with gradient pump, UV detector, and fraction collector. |

| Stationary Phase | C18 Reverse-Phase Column (e.g., 10 µm, 250 x 21.2 mm) | The non-polar C18 stationary phase retains the compound based on its hydrophobicity.[2] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | The aqueous phase. TFA is added to acidify the mobile phase, suppressing the ionization of the carboxylic acid group and leading to improved peak shape and retention.[1][3][4] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile | The organic phase. Acetonitrile is a common organic modifier in RP-HPLC.[4] |

| Flow Rate | 20.0 mL/min | Appropriate for the specified preparative column dimensions. |

| Detection | UV at 210 nm and 254 nm | The peptide bond of the benzoic acid derivative absorbs around 210 nm, while the aromatic ring provides absorbance at 254 nm. |